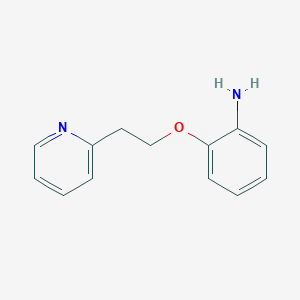

2-(2-Pyridin-2-ylethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-pyridin-2-ylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11/h1-7,9H,8,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEYDZDGZDCVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(2-Pyridin-2-ylethoxy)aniline and its Derivatives

Traditional synthetic routes to this compound and its analogs primarily rely on classical organic reactions, focusing on the formation of the ether bond and the construction of the substituted aniline (B41778) moiety.

Etherification and Aniline Formation Strategies

The Williamson ether synthesis is a cornerstone for constructing the ether linkage in this compound. This method typically involves the reaction of a deprotonated 2-aminophenol (B121084) with a suitable 2-pyridylethyl halide, such as 2-(2-chloroethyl)pyridine (B91823). The phenoxide, generated by a base, acts as a nucleophile, displacing the halide on the pyridine (B92270) derivative.

Another key strategy involves the Ullmann condensation, a copper-catalyzed reaction that can form C-O bonds. wikipedia.org While often requiring high temperatures, modern modifications with soluble copper catalysts and ligands have improved its applicability. wikipedia.org

The formation of the aniline group can be achieved through various reduction methods of a corresponding nitroarene precursor. For instance, the reduction of a nitro group on the phenoxy ring to an amine is a common final step in the synthesis.

Table 1: Key Reactions in Etherification and Aniline Formation

| Reaction | Reactants | Reagents/Catalysts | Product Feature |

| Williamson Ether Synthesis | 2-Aminophenol, 2-(2-Chloroethyl)pyridine | Base (e.g., NaH, K2CO3) | Ether Linkage |

| Ullmann Condensation | Aryl Halide, Alcohol | Copper Catalyst, Base | Ether Linkage |

| Nitro Group Reduction | Nitroaromatic Compound | Reducing Agent (e.g., H2/Pd, SnCl2) | Aniline Moiety |

Multi-step Reaction Sequences for Target Scaffold Construction

The synthesis of this compound and its derivatives often necessitates a multi-step approach to assemble the target scaffold. youtube.com A typical sequence might begin with the etherification of a protected aminophenol or a nitrophenol with a 2-(2-haloethyl)pyridine. This is followed by deprotection or reduction steps to reveal the final aniline functionality. The choice of protecting groups for the amine is crucial to avoid side reactions during the etherification step.

For instance, a synthetic route could involve:

Protection of the amino group of 2-aminophenol.

Etherification of the protected aminophenol with 2-(2-chloroethyl)pyridine using a suitable base.

Deprotection of the amino group to yield this compound.

Alternatively, starting from 2-nitrophenol, the sequence would be:

Etherification with 2-(2-chloroethyl)pyridine.

Reduction of the nitro group to an amine.

Advanced Synthetic Approaches to this compound Analogues

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing molecules like this compound and its analogues. These approaches often utilize metal-catalyzed reactions to achieve high selectivity and functional group tolerance.

Metal-Catalyzed Coupling Reactions for C-N Bond Formation

The Buchwald-Hartwig amination has become a powerful tool for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction can be employed to construct the aniline moiety by reacting an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgacsgcipr.orgorganic-chemistry.org This method offers a broad substrate scope and generally proceeds under milder conditions than traditional methods like the Ullmann condensation. wikipedia.orgwikipedia.org

The Ullmann condensation, while a classic method, has seen significant improvements. The use of copper catalysts with specific ligands allows for C-N bond formation under less harsh conditions, making it a viable option for synthesizing aniline derivatives. wikipedia.orgresearchgate.net

Table 2: Comparison of Metal-Catalyzed C-N Bond Formation Reactions

| Reaction | Metal Catalyst | Typical Ligands | Key Advantages |

| Buchwald-Hartwig Amination | Palladium | Phosphine-based (e.g., BINAP, XPhos) | Mild conditions, broad substrate scope wikipedia.orgacsgcipr.org |

| Ullmann Condensation | Copper | Diamines, Phenanthroline | Cost-effective metal, improved conditions with ligands wikipedia.org |

C-H Activation Methodologies Utilizing Pyridine/Aniline Directing Groups

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of aromatic rings. rsc.orgbeilstein-journals.org In the context of this compound analogues, both the pyridine and aniline functionalities can act as directing groups to guide the metal catalyst to a specific C-H bond for functionalization. rsc.orgresearchgate.netresearchgate.net

The pyridine nitrogen can coordinate to a transition metal, facilitating the activation of C-H bonds at the ortho position of the pyridine ring or a linked aromatic ring. rsc.org Similarly, the amino group of the aniline can direct ortho-C-H functionalization. researchgate.netnih.gov These methods allow for the late-stage modification of the core scaffold, providing access to a wide range of derivatives. For example, palladium-catalyzed C-H arylation can introduce new aryl groups onto the aniline or pyridine rings. nih.gov

Cyclization Reactions in the Formation of Related Heterocyclic Systems

The this compound scaffold can serve as a precursor for the synthesis of more complex heterocyclic systems through intramolecular cyclization reactions. researchgate.net Depending on the reaction conditions and the presence of other functional groups, various fused ring systems can be constructed. For instance, acid-catalyzed cyclization could lead to the formation of nitrogen- and oxygen-containing polycyclic structures. Base-mediated cyclizations are also employed in the synthesis of certain heterocyclic compounds. nih.gov These cyclization strategies expand the molecular diversity that can be accessed from the basic this compound framework. nih.gov

Derivatization Reactions for Functional Group Modification and Chiral Synthesis

The chemical structure of this compound, featuring a primary aromatic amine, a pyridine ring, and an ether linkage, offers multiple sites for functional group modification. These modifications can be strategically employed to alter the molecule's physical and chemical properties, or to introduce chirality, paving the way for its use in asymmetric synthesis.

The primary amino group on the aniline ring is a key site for derivatization. Standard reactions for aromatic amines can be applied to introduce a wide array of functional groups. For instance, acylation of the amino group can be readily achieved by reacting this compound with acyl chlorides or anhydrides to form the corresponding amides. This transformation is not only a common method for protecting the amino group but also serves to modulate the electronic properties of the aromatic ring. libretexts.org

Another important class of derivatization reactions involves the formation of sulfonamides by reacting the amine with sulfonyl chlorides. This functionalization can introduce moieties that may enhance the molecule's biological activity or its utility as a ligand in coordination chemistry. wur.nl

The nitrogen atom of the pyridine ring can also be a site for derivatization, typically through N-oxidation to form the corresponding pyridine N-oxide. This modification alters the electronic character of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.

While specific examples of chiral synthesis originating directly from this compound are not extensively documented in the literature, its structural motifs are found in established chiral ligands. The combination of a pyridine nitrogen and an aniline-type nitrogen within the same molecule is a common feature in pincer and other types of multidentate ligands used in asymmetric catalysis. By introducing a chiral center, for example, through the use of a chiral acylating agent to resolve a racemic mixture or by employing a chiral auxiliary, it is conceivable that this compound could serve as a precursor to novel chiral ligands. The synthesis of chiral pyridine-aminophosphine ligands from related pyridine-substituted tetrahydroquinolines highlights the potential of such scaffolds in asymmetric hydrogenation. rsc.org

The following table provides an overview of potential derivatization reactions for the functional group modification of this compound, based on general principles of amine and pyridine chemistry.

| Reaction Type | Reagent/Condition | Functional Group Modified | Product Type |

| Acylation | Acyl chloride or Anhydride, Base | Amino Group | Amide |

| Sulfonylation | Sulfonyl chloride, Base | Amino Group | Sulfonamide |

| N-Oxidation | Peroxy acid (e.g., m-CPBA) | Pyridine Nitrogen | Pyridine N-oxide |

| Diazotization | Nitrous acid (HNO₂) | Amino Group | Diazonium Salt |

Role of this compound as a Versatile Synthetic Building Block and Intermediate

The compound this compound is recognized as a valuable building block in organic synthesis, a status underscored by its commercial availability from various chemical suppliers. bldpharm.comalfa-chemistry.comossila.com Its utility stems from the presence of multiple reactive sites that can be selectively addressed to construct more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The aniline moiety is a particularly useful handle for further synthetic transformations. The amino group can serve as a nucleophile or be transformed into a variety of other functional groups. For example, the diazotization of the amino group to form a diazonium salt opens up a plethora of subsequent reactions, including the Sandmeyer reaction, which allows for the introduction of a wide range of substituents onto the aromatic ring. libretexts.org

Furthermore, the structural analogue, 2-(Pyridin-2-yl)aniline, has been effectively utilized as a directing group in C-H activation/amination reactions. rsc.org This suggests that this compound could potentially serve a similar role, with the pyridine nitrogen acting as a coordinating site for a metal catalyst to direct functionalization at a specific C-H bond on the aniline ring or a tethered substrate.

The role of this compound as a synthetic intermediate is evident in its potential to be elaborated into various heterocyclic systems. For example, condensation reactions involving the amino group and a suitable dielectrophile can lead to the formation of fused heterocyclic rings.

The following table summarizes the key features of this compound that contribute to its versatility as a synthetic building block.

| Structural Feature | Potential Synthetic Application | Example Transformation |

| Primary Aromatic Amine | Nucleophilic addition, Diazotization, Directing group | Formation of amides, sulfonamides; Sandmeyer reaction; C-H activation |

| Pyridine Ring | Ligand for metal catalysis, N-oxidation | Formation of metal complexes, Synthesis of pyridine N-oxides |

| Ether Linkage | Provides conformational flexibility | Influences chelation properties in metal complexes |

| Bidentate N,N Scaffold | Formation of chelate complexes | Synthesis of transition metal catalysts or photoluminescent materials |

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Coordination Modes of 2-(2-Pyridin-2-ylethoxy)aniline

The efficacy of an organic molecule to act as a ligand is predetermined by its structural and electronic properties. For this compound, its potential as a chelating agent is rooted in the strategic placement of its donor atoms.

The primary coordination sites in this compound are the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aniline (B41778) group. The pyridine nitrogen, with its sp²-hybridized lone pair of electrons, is a well-established and effective donor for a wide range of metal ions. The aniline nitrogen, part of an amino group attached to a benzene (B151609) ring, also possesses a lone pair capable of donation to a metal center.

The spatial arrangement of these two nitrogen donors would allow the ligand to wrap around a metal ion, forming a stable chelate ring. This chelate effect, where a multidentate ligand binds to a single central metal ion, results in complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate ligands. Research on similar N,N'-donor ligands, such as 2-(pyridin-2-yl)aniline, confirms that the formation of a five- or six-membered chelate ring involving the pyridyl and an amino nitrogen is a common and favored coordination mode. pvpcollegepatoda.orgrsc.org

The ethoxy bridge (-O-CH₂-CH₂-) connecting the pyridyl and aniline moieties plays a crucial role in the coordination behavior of the ligand. This linker introduces a degree of flexibility that is not present in more rigid analogues. The single bonds within the ethoxy chain can rotate, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

This flexibility could enable the ligand to coordinate to a metal center in several ways, potentially leading to different coordination geometries (e.g., tetrahedral, square planar, or octahedral) depending on the metal ion and reaction conditions. The presence of the ether oxygen in the linker could also potentially participate in coordination, making the ligand tridentate, although this is generally less favored than the nitrogen donors.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with a new ligand is the first step toward understanding its coordination chemistry and exploring its potential applications. This is typically followed by a thorough characterization to determine the structure and properties of the resulting complexes.

The synthesis of transition metal complexes with this compound would likely involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. The choice of solvent and reaction temperature would be critical to control the formation and crystallization of the desired complex. Based on studies with analogous ligands, it is anticipated that this ligand would form stable complexes with a range of transition metals, including but not limited to copper(II), cobalt(II), nickel(II), and zinc(II). mdpi.comscirp.org

The formation of organometallic species, where a direct metal-carbon bond is present, could also be envisioned, for instance, through cyclometalation reactions if a C-H bond on the aniline or pyridine ring is activated.

A suite of spectroscopic techniques would be essential to confirm the formation of the metal-ligand adducts and to probe their electronic and structural properties.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine C=N and the aniline N-H bonds upon coordination to a metal ion would provide direct evidence of complex formation.

UV-Visible Spectroscopy: The electronic spectra of the complexes would show shifts in the absorption bands of the ligand and potentially new bands corresponding to d-d transitions in the metal center or ligand-to-metal charge transfer (LMCT) transitions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand and its diamagnetic complexes (e.g., with Zn²⁺). Shifts in the proton and carbon signals of the pyridine and aniline rings upon coordination would provide information about the binding sites.

Mass Spectrometry: This technique would be used to determine the molecular weight of the complexes and confirm their stoichiometry.

The following table summarizes the expected spectroscopic changes upon complexation, based on general principles of coordination chemistry.

| Spectroscopic Technique | Expected Observations upon Complexation |

| Infrared (IR) | Shift in the ν(C=N) stretching frequency of the pyridine ring. Shift in the ν(N-H) stretching and δ(N-H) bending frequencies of the aniline group. Possible appearance of new bands corresponding to metal-ligand vibrations. |

| UV-Visible | Bathochromic (red) or hypsochromic (blue) shifts of the π-π* and n-π* transitions of the aromatic rings. Appearance of new, often weak, d-d transition bands in the visible region for transition metal complexes. |

| NMR (¹H, ¹³C) | Downfield or upfield shifts of the proton and carbon signals of the pyridine and aniline moieties adjacent to the nitrogen donor atoms in diamagnetic complexes. |

| Mass Spectrometry | Appearance of a molecular ion peak corresponding to the [M+L]ⁿ⁺ or related fragments, confirming the formation and composition of the complex. |

This table is a generalized representation and actual data for this compound complexes would be required for a definitive analysis.

For complexes of this compound, X-ray crystallography would be invaluable in determining how the flexibility of the linker influences the packing of the molecules in the crystal lattice and whether any intermolecular interactions, such as hydrogen bonding involving the aniline N-H group, are present. While crystal structures for complexes of many related ligands are known, specific crystallographic data for complexes of this compound are not currently available in the searched literature. researchgate.netrsc.org

Catalytic Applications of this compound Metal Complexes

There is currently no available research that details the use of this compound metal complexes as catalysts in organic transformations. The exploration of new catalytic systems is a dynamic field of chemical research, with many pyridine-containing compounds having been investigated for their catalytic prowess. For instance, complexes involving different pyridine-substituted ligands have been studied for their activity in oxidation reactions and other organic transformations. However, specific data on reaction yields, substrate scope, or catalytic turnover numbers for complexes of this compound are not found in the current body of scientific literature.

Similarly, the application of this compound in the field of metal ion sensing and recognition is not documented. The design of fluorescent sensors often involves the strategic combination of a fluorophore with a metal-binding unit (ionophore). rsc.org The pyridine moiety is a common component in such sensors. rsc.orgmdpi.com Upon coordination with a metal ion, the photophysical properties of the fluorophore can be altered, leading to a detectable signal. While the principles of designing such sensors are well-established, there are no published studies that have specifically utilized this compound for this purpose. Consequently, there is no data on its selectivity for different metal ions, its binding constants, or its limit of detection.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties of 2-(2-Pyridin-2-ylethoxy)aniline

Quantum chemical calculations have proven to be a powerful tool for understanding the intrinsic properties of this compound at the atomic level. These computational approaches allow for the prediction of various molecular parameters that are often difficult to determine experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. scispace.comnih.gov For molecules with flexible bonds, such as this compound, DFT can also be used to explore different spatial orientations, or conformations, and identify the most energetically favorable ones. The geometry of the title compound is optimized using the DFT method. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. researchgate.net The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO is likely to be centered on the electron-deficient pyridine (B92270) ring. This distribution suggests a potential for intramolecular charge transfer upon electronic excitation. The HOMO-LUMO energy gap can be calculated using DFT, and these values are instrumental in predicting the molecule's electronic behavior. nih.gov

Below is a table showcasing typical HOMO-LUMO energy values for related aniline and pyridine derivatives, calculated using DFT.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Nitroaniline | -6.4621 | -2.5714 | 3.8907 |

| p-Aminoaniline | -4.3713 | 0.2306 | 4.6019 |

| p-Isopropylaniline | -5.2286 | 0.0682 | 5.2968 |

This table is for illustrative purposes and shows data for related compounds to provide context for the types of values that would be calculated for this compound. thaiscience.info

Prediction of Vibrational Frequencies and Spectroscopic Parameters (e.g., IR, NMR, UV-Vis absorption)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. materialsciencejournal.org These calculated frequencies are often scaled to better match experimental values. researchgate.net The analysis of these vibrations helps in assigning specific functional groups and understanding the molecule's bonding characteristics. For example, the characteristic stretching frequencies of the N-H bonds in the aniline moiety, the C-O-C ether linkage, and the C=N bonds within the pyridine ring can be calculated. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. nih.govresearchgate.net These predictions are valuable for assigning the signals in experimental NMR spectra and can provide insights into the electronic environment of the different nuclei within the molecule. lifesciencesite.com Paramagnetically shifted NMR signals can also be analyzed in related metal complexes. nsf.gov

UV-Vis Absorption Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net For this compound, the predicted spectrum would likely show transitions associated with the aniline and pyridine chromophores. researchgate.netepa.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). youtube.com

For this compound, the MEP surface would likely show a region of high electron density around the nitrogen atom of the aniline group and the oxygen atom of the ethoxy bridge, making these sites susceptible to electrophilic attack. Conversely, the pyridine ring, particularly the nitrogen atom, would likely exhibit a more positive potential, indicating a site for nucleophilic interaction. researchgate.netresearchgate.net

Energetic Behavior and Charge Distribution Calculations

Quantum chemical calculations provide insights into the energetic behavior and charge distribution of this compound. The total energy of the molecule, calculated through geometry optimization, indicates its stability. Furthermore, various methods can be used to calculate the partial atomic charges on each atom in the molecule. This information reveals the distribution of electrons and helps in understanding the molecule's polarity and intermolecular interactions. For instance, Mulliken population analysis is one such method used to determine atomic charges. thaiscience.info

Reaction Mechanism Elucidation via Computational Methods

For reactions involving this compound, computational studies could be employed to investigate various transformations. For example, in the context of C-H amination reactions where a related compound, 2-(pyridin-2-yl)aniline, acts as a directing group, computational analysis can help to understand the role of the directing group and the mechanism of the catalytic cycle. rsc.org Similarly, the mechanisms of other reactions, such as cycloadditions or substitutions involving the aniline or pyridine moieties, can be explored. wikipedia.org

Transition State Analysis and Activation Energy Calculations for Chemical Transformations

There is currently no published research detailing the transition state analysis or activation energy calculations for chemical transformations involving this compound. Such studies are crucial for understanding the kinetics and mechanisms of reactions where this molecule may act as a reactant or intermediate. Theoretical calculations, often employing density functional theory (DFT), are typically used to model the geometry of transition states and to calculate the energy barriers of reactions, providing insights into reaction rates and pathways. The absence of this data for this compound highlights an area ripe for future investigation.

Computational Prediction of Regioselectivity and Stereoselectivity in Synthetic Pathways

Similarly, specific computational predictions of regioselectivity and stereoselectivity in synthetic pathways leading to or utilizing this compound are not found in the current body of scientific literature. Computational models are instrumental in predicting the outcomes of reactions where multiple isomers can be formed. rsc.org These predictions can guide synthetic chemists in choosing appropriate reagents and conditions to achieve the desired product. rsc.org For a molecule like this compound, which possesses multiple reactive sites, such predictive studies would be highly valuable for optimizing its synthesis and derivatization.

Molecular Dynamics and Docking Studies of Ligand Interactions

Molecular docking and molecular dynamics simulations are powerful computational techniques used to study how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. These studies can predict the binding affinity and mode of interaction, which is fundamental in drug discovery and design. While numerous studies perform molecular docking on various pyridine and aniline derivatives to explore their potential as therapeutic agents, specific molecular dynamics or docking studies for this compound are not documented. Research on analogous structures suggests that the pyridine and aniline moieties can participate in key interactions within protein binding pockets. However, without specific studies on the title compound, its potential interactions and therapeutic applications remain speculative.

Advanced Materials Science Applications

Incorporation into Polymer and Coating Systems

The aniline (B41778) component of 2-(2-Pyridin-2-ylethoxy)aniline suggests its potential as a monomer for the synthesis of polyaniline (PANI) derivatives. Polyaniline is a well-known conducting polymer with applications in anti-corrosion coatings, sensors, and electronic devices. The presence of the pyridinylethoxy substituent could impart unique properties to a resulting polymer.

Potential Research Findings:

Enhanced Solubility: The flexible ether linkage and the polar pyridine (B92270) group might enhance the solubility of the corresponding polymer in common organic solvents, a common challenge with unsubstituted polyaniline. ias.ac.in

Improved Adhesion: The pyridine nitrogen atom can coordinate with metal surfaces, potentially improving the adhesion of polymer coatings for corrosion protection. Copolymers of aniline and its derivatives have been shown to provide effective corrosion protection on metals like copper.

Modified Electronic Properties: The electron-withdrawing nature of the pyridine ring could influence the electronic properties of the polymer backbone, affecting its conductivity and redox behavior.

A hypothetical study on the copolymerization of this compound with aniline could yield a range of materials with tunable properties. The characterization of such polymers would involve techniques like Fourier-transform infrared spectroscopy (FTIR) and ultraviolet-visible (UV-vis) spectroscopy to confirm the incorporation of the substituted monomer.

| Hypothetical Polymer Property | Influencing Structural Moiety | Potential Advantage |

| Electrical Conductivity | Aniline Backbone | Tunable by doping |

| Solubility | Pyridinylethoxy Group | Improved processability |

| Metal Adhesion | Pyridine Nitrogen | Enhanced coating performance |

| Corrosion Resistance | Polyaniline-based structure | Protection of metal substrates |

Development of Functional Materials and Smart Systems

"Smart" materials are designed to respond to external stimuli such as changes in pH, temperature, or the presence of specific chemical species. nih.gov The dual functionality of the aniline and pyridine groups in this compound makes it an interesting candidate for the development of such materials.

Potential Research Findings:

pH-Responsive Materials: The pyridine nitrogen is basic and can be protonated at low pH, while the aniline nitrogen's properties are also pH-dependent. A polymer incorporating this monomer could exhibit changes in its physical properties, such as swelling or conductivity, in response to pH variations.

Metallo-Supramolecular Polymers: The pyridine group is an excellent ligand for metal ions. Polymers containing this moiety could be cross-linked through metal coordination, leading to the formation of self-healing materials or gels whose mechanical properties can be controlled by the addition or removal of metal ions.

Sensor Applications: Changes in the polymer's environment, such as the binding of a metal ion to the pyridine group, could alter the electronic properties of the polyaniline backbone. This change could be detected as a change in color or electrical resistance, forming the basis of a chemical sensor. rsc.orgnih.gov

The development of smart systems would involve integrating these hypothetical polymers into devices. For example, a coating that changes color upon exposure to a specific metal ion could serve as a visual indicator for environmental monitoring.

| Stimulus | Responsive Moiety | Potential Application |

| pH | Pyridine and Aniline Nitrogens | Drug delivery, pH sensors |

| Metal Ions | Pyridine Ring | Self-healing materials, ion sensing |

| Electrical Potential | Polyaniline Backbone | Electrochromic devices |

Supramolecular Assembly and Self-Organization Phenomena

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The structure of this compound, with its aromatic rings and hydrogen bond donor/acceptor sites, suggests a propensity for self-assembly.

Potential Research Findings:

Hydrogen Bonding Networks: The aniline -NH2 group can act as a hydrogen bond donor, while the pyridine nitrogen and ether oxygen can act as acceptors. These interactions could lead to the formation of well-ordered one-, two-, or three-dimensional structures in the solid state. The study of supramolecular synthons involving pyridine and other functional groups is an active area of research. nih.gov

Coordination-Driven Self-Assembly: In the presence of metal ions, molecules of this compound could self-assemble into discrete coordination complexes or extended coordination polymers. The geometry of the final structure would be dictated by the coordination preference of the metal ion and the steric profile of the ligand. nih.gov

Hierarchical Structures: The self-assembly of aniline oligomers is known to produce various nanostructures like fibers, tubes, and sheets. It is conceivable that oligomers of this compound could also form hierarchical supramolecular structures, with the pyridinylethoxy groups decorating the surface and influencing the packing and properties of the assembly.

Understanding these self-organization phenomena is key to designing materials from the bottom up, with precise control over their structure and function at the molecular level.

| Interaction Type | Participating Groups | Resulting Structure |

| Hydrogen Bonding | -NH2, Pyridine N, Ether O | Ordered molecular crystals, liquid crystals |

| Metal Coordination | Pyridine N | Discrete cages, coordination polymers |

| π-π Stacking | Aniline and Pyridine Rings | Stacked columnar or sheet-like assemblies |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for 2-(2-Pyridin-2-ylethoxy)aniline

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in the synthesis of this compound should prioritize the development of novel and sustainable routes that minimize waste, reduce energy consumption, and utilize renewable resources. Current synthetic approaches often rely on multi-step procedures that may involve harsh reaction conditions and the use of hazardous reagents.

Key areas for future investigation include:

Green Chemistry Approaches: Exploration of synthetic pathways that adhere to the principles of green chemistry is paramount. This could involve the use of greener solvents like water or supercritical fluids, and the development of catalytic systems that operate under milder conditions. For instance, the use of a mild oxidizing system such as HCl/NaCl/H₂O₂ has been successful in the green synthesis of other aniline (B41778) derivatives and could be adapted. rsc.org

One-Pot Syntheses: Designing one-pot or tandem reactions where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency and reduce waste. This approach minimizes the need for intermediate purification steps, saving time, and resources.

Catalytic C-O and C-N Bond Formation: Research into novel catalytic systems, potentially using earth-abundant metals, for the efficient formation of the ether (C-O) and aniline (C-N) linkages will be crucial. This could involve advancements in palladium catalysis, which has shown promise in the synthesis of related 2-(pyridin-2-yl)anilines. researchgate.net

| Research Focus | Potential Methodology | Sustainability Goal |

| Green Solvents | Aqueous-phase synthesis, supercritical CO₂ | Reduce volatile organic compound (VOC) emissions |

| Energy Efficiency | Microwave-assisted synthesis, sonochemistry | Decrease reaction times and energy input |

| Atom Economy | One-pot tandem reactions | Minimize waste generation |

| Catalyst Development | Earth-abundant metal catalysts (e.g., iron, copper) | Reduce reliance on precious metals |

Rational Design of New Coordination Complexes with Tailored Properties

The nitrogen atoms in the pyridine (B92270) ring and the aniline group, along with the oxygen atom of the ether linkage, make this compound an excellent candidate as a multidentate ligand for the formation of coordination complexes with various metal ions. The rational design of these complexes can lead to materials with specific and tunable electronic, magnetic, and optical properties.

Future research in this area should focus on:

Systematic Coordination Chemistry Studies: A comprehensive investigation of the coordination behavior of this compound with a wide range of transition metals (e.g., copper, cobalt, manganese, zinc) and lanthanides is needed. rsc.orgnih.gov This will help in understanding the preferred coordination modes and the resulting geometries of the complexes.

Control of Supramolecular Architecture: By modifying the reaction conditions, such as the metal-to-ligand ratio, the counter-ion, and the solvent system, it may be possible to control the self-assembly of the coordination complexes into discrete molecules, one-dimensional chains, two-dimensional networks, or three-dimensional metal-organic frameworks (MOFs). rsc.org

Structure-Property Correlation: A key goal will be to establish clear relationships between the structure of the coordination complexes and their resulting properties. For example, the choice of metal ion and the coordination geometry can significantly influence the photophysical properties (luminescence) and magnetic behavior of the resulting materials.

| Metal Ion Family | Potential Properties of Coordination Complexes | Potential Applications |

| Transition Metals (e.g., Fe, Co, Ni, Cu, Zn) | Catalysis, magnetic materials, luminescent sensors | Chemical synthesis, data storage, bio-imaging |

| Lanthanides (e.g., Eu, Tb) | Strong luminescence, sharp emission bands | OLEDs, security inks, bio-probes |

| Platinum Group Metals (e.g., Ru, Rh, Pd, Pt) | Photocatalysis, electrocatalysis | Solar energy conversion, fuel cells |

Advanced Computational Modeling for Predictive Structure-Property Relationships and Reaction Outcomes

Computational chemistry offers powerful tools to predict the properties of molecules and to guide experimental research. The application of advanced computational modeling to this compound and its derivatives can accelerate the discovery of new materials and synthetic routes. nih.govnih.govresearchgate.net

Future computational studies should aim to:

Predict Conformational Landscapes: Understanding the conformational flexibility of the this compound ligand is crucial for predicting its coordination behavior and the structure of its metal complexes. researchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of the molecule and its coordination complexes. nih.gov This can provide insights into their reactivity and potential applications.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of synthetic reactions, helping to optimize reaction conditions and to design more efficient catalysts. nih.gov It can also aid in understanding the binding modes of the molecule with biological targets. mdpi.comnih.gov

| Computational Method | Research Objective | Predicted Outcome |

| Molecular Mechanics (MM) | Conformational analysis of the ligand | Identification of low-energy conformers |

| Density Functional Theory (DFT) | Electronic structure and spectroscopic properties | Prediction of UV-Vis and fluorescence spectra |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity | Design of molecules with enhanced therapeutic potential |

| Molecular Docking | Prediction of binding modes with target proteins | Identification of potential drug candidates |

Exploration of Emerging Applications in Specialized Catalysis and Sensors

The unique structural features of this compound suggest its potential utility in various advanced applications. Future research should actively explore these possibilities, particularly in the fields of specialized catalysis and chemical sensing.

Promising areas for investigation include:

Homogeneous Catalysis: Coordination complexes of this compound could serve as efficient homogeneous catalysts for a variety of organic transformations. The tunable electronic and steric properties of the ligand could be exploited to achieve high catalytic activity and selectivity. The presence of the aniline group could also allow for the development of bifunctional catalysts.

Asymmetric Catalysis: By introducing chiral centers into the ligand structure, it may be possible to develop catalysts for asymmetric synthesis, leading to the production of enantiomerically pure compounds, which are of great importance in the pharmaceutical industry.

Luminescent Sensors: The pyridine and aniline moieties can be part of a fluorophore system. Coordination to metal ions can modulate the fluorescence properties of the molecule, making it a potential candidate for the development of "turn-on" or "turn-off" fluorescent sensors for the detection of specific metal ions or other analytes.

Corrosion Inhibition: The nitrogen and oxygen atoms in the molecule can coordinate to metal surfaces, potentially forming a protective layer that inhibits corrosion. This is an area worthy of investigation for materials protection applications.

| Application Area | Rationale | Potential Impact |

| Specialized Catalysis | Tunable ligand for metal complexes | Development of more efficient and selective chemical processes |

| Chemical Sensors | Fluorescence modulation upon analyte binding | Real-time detection of environmentally or biologically important species |

| Materials Science | Coordination to metal surfaces | Creation of novel functional materials and protective coatings |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Pyridin-2-ylethoxy)aniline, and how are purity and yield maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-aminophenol with 2-(2-chloroethyl)pyridine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) can yield the target compound. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography (as in ) resolves bond lengths and angles, while NMR (¹H/¹³C) confirms functional groups and connectivity. FT-IR identifies N-H and C-O stretches. Computational tools like Gaussian or ORCA validate experimental data via DFT calculations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Storage under inert atmosphere (N₂/Ar) prevents oxidation. Spill management requires neutralization with dilute acetic acid followed by adsorption (e.g., vermiculite) .

Advanced Research Questions

Q. How does this compound act as a directing group in palladium-catalyzed C-H functionalization?

- Methodological Answer : The pyridinyl and ethoxy-aniline moieties coordinate with Pd(II), facilitating C-H activation at adjacent positions. For example, in acetoxylation (), the sulfinyl group in analogous structures enhances reaction rates by stabilizing Pd intermediates. Optimizing ligand-to-metal ratios (e.g., 1:1.2 Pd(OAc)₂ to substrate) and temperature (80–100°C) improves regioselectivity .

Q. What computational approaches predict the reactivity of this compound in catalytic cycles?

- Methodological Answer : DFT calculations (B3LYP/6-311+G**) model transition states and electron density maps. Molecular docking studies (AutoDock Vina) assess interactions with catalytic sites. QSPR models correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with reaction yields .

Q. How can contradictory data on reaction yields be resolved when using this compound in cross-coupling reactions?

- Methodological Answer : Systematic DOE (Design of Experiments) identifies critical variables (e.g., solvent polarity, catalyst loading). Kinetic studies (in situ IR monitoring) detect side reactions. Reproducibility is enhanced by standardizing reagent sources (e.g., anhydrous solvents) and reaction scales .

Q. What strategies improve the stability of this compound in aqueous or oxidative environments?

- Methodological Answer : Derivatization (e.g., acetylation of the aniline NH₂) reduces oxidation. Encapsulation in cyclodextrins or micelles (using SDS) enhances solubility and stability. pH-controlled buffers (pH 6–7) minimize hydrolysis of the ethoxy linker .

Q. How is this compound utilized in synthesizing bioactive molecules or materials?

- Methodological Answer : As a pharmaceutical intermediate ( ), it forms Schiff bases with aldehydes for antimicrobial agents. In materials science, copolymerization with conductive monomers (e.g., pyrrole) yields electroactive polymers. Characterization via cyclic voltammetry confirms redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.